1-ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N5O4/c1-2-31-13-18(25(34)35)23(33)17-11-19(27)21(12-20(17)31)32-9-7-30(8-10-32)14-22-28-29-24(36-22)15-3-5-16(26)6-4-15/h3-6,11-13H,2,7-10,14H2,1H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORDWBAGKYECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=NN=C(O4)C5=CC=C(C=C5)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the bacterial enzyme DNA gyrase . This enzyme is essential for bacteria reproduction as it is involved in the unwinding and supercoiling of bacterial DNA.
Mode of Action
The compound interacts with its target, the bacterial DNA gyrase, by inhibiting its activity. This inhibition prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial reproduction.
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts this pathway, leading to the cessation of bacterial growth and reproduction.
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that it likely has good penetration ability through cell membranes. This allows it to reach its target, the bacterial DNA gyrase, effectively. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as fluoroquinolones, have significant interactions with enzymes, proteins, and other biomolecules. These interactions often involve binding to specific sites on the biomolecules, leading to changes in their function.
Cellular Effects
Related compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, fluoroquinolones can inhibit bacterial DNA-gyrase, leading to a high level of antibacterial activity.
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.
Activité Biologique
1-Ethyl-6-fluoro-7-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a novel compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure features a quinoline backbone with various functional groups that contribute to its biological activity. The presence of fluorine atoms and piperazine moieties enhances its pharmacological properties.
Antimicrobial Activity
Fluoroquinolones are known for their broad-spectrum antibacterial properties. The specific compound under discussion has demonstrated significant efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 2.0 µg/mL | |
| Staphylococcus aureus | 1.5 µg/mL | |
| Klebsiella pneumoniae | 3.0 µg/mL |
The data indicate that this compound is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, the compound exhibited IC50 values indicative of its cytotoxic effects:
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 5.2 | |
| Jurkat (T-cell leukemia) | 7.8 | |
| MCF7 (breast cancer) | 6.5 |
The results suggest that the compound has a selective cytotoxic effect on cancer cells, making it a candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes in bacteria. For cancer cells, its action may involve inducing apoptosis through oxidative stress and modulating cell cycle progression.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound is primarily studied for its antimicrobial properties . Its structural features suggest potential efficacy against a range of bacterial infections, particularly those caused by resistant strains.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance:
- Mechanism of Action : The compound likely disrupts bacterial DNA synthesis, similar to other quinolone antibiotics.
- Case Study : A study demonstrated that related compounds showed effectiveness against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be evaluated for similar activity.
Anticancer Potential
Emerging studies have indicated that this compound may possess anticancer properties . The presence of the oxadiazole moiety is known to enhance biological activity against cancer cells.
Mechanisms and Efficacy
- Cell Proliferation Inhibition : Preliminary in vitro studies show that the compound inhibits cell proliferation in various cancer cell lines.
- Case Study : In a recent investigation, derivatives were tested against human breast cancer cells (MCF-7), showing a dose-dependent inhibition of cell growth.
Neuropharmacological Applications
The piperazine ring in the compound suggests potential use in treating neurological disorders. Compounds with similar structures have been linked to:
- Antidepressant Effects : Some studies indicate that piperazine derivatives can modulate serotonin receptors.
- Case Study : A derivative was tested for anxiolytic effects in animal models, showing promise for further development into therapeutic agents for anxiety disorders.
Data Tables
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against E. coli and S. aureus |
| Anticancer | Cell Proliferation | Inhibits MCF-7 cell growth |
| Neuropharmacological | Serotonin Modulation | Potential anxiolytic effects |
Comparaison Avec Des Composés Similaires
Structural Analogs with Varied Piperazine Substituents
Thiadiazole-Based Derivatives
Compounds such as 1-ethyl-6-fluoro-7-(4-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid (Inact12) replace the oxadiazole with a thiadiazole ring. Key differences include:
- Thiadiazole vs.
- Antibacterial Activity : Thiadiazole derivatives (e.g., Inact10–Inact16) generally show lower activity against Escherichia coli compared to oxadiazole analogs, highlighting the importance of electronic and steric effects .
Thiazolidinone and Hydrazide Derivatives
- Compound 7d (): Features a thiazolidinone group, increasing hydrogen-bonding capacity but reducing logP (predicted logP = 2.8 vs. ~3.2 for the target compound). This derivative showed moderate antibacterial activity but superior cytotoxicity against renal cancer cells .
- Hydrazide Derivatives (): Replacing the oxadiazole with carbohydrazide (e.g., compound 2) improves solubility but diminishes Gram-negative coverage due to reduced membrane penetration .
Antibacterial Efficacy
- Parent Compound (34) (): 1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid exhibits broad-spectrum activity (MIC = 0.12 µg/mL for Staphylococcus aureus). The addition of the oxadiazole group in the target compound likely enhances potency by improving DNA gyrase binding .
- Norfloxacin Derivatives (): Substitution with hydroxyiminoethyl groups (e.g., 3d) shifts activity toward anticancer applications (log GI50 = -7.54 for renal cancer), demonstrating substituent-dependent biological targeting .
Physicochemical Properties
- Lipophilicity : The oxadiazole moiety increases logP (~3.2) compared to formyl-substituted analogs (e.g., Impurity G, logP ~2.5), favoring better tissue penetration .
- Solubility: Piperazine-linked oxadiazole derivatives maintain moderate aqueous solubility (∼50 µg/mL at pH 7.4), whereas thiazolidinone derivatives (e.g., 7d) exhibit higher solubility (∼120 µg/mL) but reduced bioavailability .
Méthodes De Préparation
Ethylation and Fluorination
The synthesis begins with ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate as the precursor. Using chloroethane under pressurized conditions (0.1–0.5 MPa) in N,N-dimethylformamide (DMF) with sodium hydroxide or potassium hydroxide as the base, the 1-position is ethylated at 100–120°C for 5–10 hours. This step achieves yields exceeding 95% under optimized conditions (Table 1).
Table 1: Ethylation Optimization
| Base | Pressure (MPa) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | 0.1 | 120 | 97.3 |
| KOH | 0.5 | 100 | 95.7 |
Hydrolysis to Carboxylic Acid
The ester moiety at position 3 is hydrolyzed using 2N NaOH under reflux, followed by acidification with HCl to pH 4, yielding 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 92% efficiency.
Synthesis of the Piperazine-Oxadiazole Fragment
The 4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine sidechain is synthesized in four stages.
Piperazine Functionalization
1-(4-Fluorophenyl)piperazine reacts with ethyl 2-chloroacetate in ethanol to form ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)acetate . Excess hydrazine hydrate converts this ester to 2-(4-(4-fluorophenyl)piperazin-1-yl)acetohydrazide (85% yield).
Oxadiazole Ring Formation
The hydrazide undergoes cyclization with carbon disulfide and KOH in ethanol under reflux, forming 5-[(4-(4-fluorophenyl)piperazin-1-yl)methyl]-1,3,4-oxadiazole-2-thiol . Subsequent alkylation with 2-bromo-4-fluorophenylacetophenone introduces the 4-fluorophenyl group, completing the oxadiazole-piperazine fragment (Yield: 78–82%).
Key Reaction Parameters:
-
Carbon disulfide stoichiometry: 1:1 molar ratio with hydrazide.
Coupling of Quinoline and Piperazine-Oxadiazole Fragments
The final step involves nucleophilic aromatic substitution (SNAr) at the 7-chloro position of the quinoline core.
Reaction Conditions
The quinoline core (1 equiv) and oxadiazole-piperazine fragment (1.2 equiv) are heated in DMF at 90–110°C for 12–24 hours with K2CO3 as the base. Monitoring via HPLC confirms complete displacement of chlorine, achieving yields of 80–85%.
Table 2: Coupling Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 90 | 24 | 80 |
| DMSO | 110 | 12 | 85 |
Purification
Crude product is purified via recrystallization from ethanol/water (3:1), followed by column chromatography (SiO2, CH2Cl2/MeOH 9:1) to isolate the target compound (purity >98%).
Characterization and Analytical Data
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 1.42 (t, 3H, J=7.2 Hz, CH2CH3), 2.85–3.20 (m, 8H, piperazine), 4.60 (s, 2H, CH2-oxadiazole), 7.25–8.10 (m, 4H, quinoline and fluorophenyl).
-
HRMS: m/z calc. for C29H26F2N5O4 [M+H]+: 570.19, found: 570.21.
Thermal Properties
-
Melting point: 218–220°C (decomposition).
-
IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=O, quinoline), 1240 cm⁻¹ (C-F).
Industrial Scalability and Environmental Impact
The process demonstrates scalability, with DMF recovery (>90%) via reduced-pressure distillation. Waste minimization is achieved through:
-
Solvent recycling: DMF and ethanol are reused in subsequent batches.
-
Byproduct management: Sodium sulfate from hydrolysis is repurposed for industrial applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to introduce the 1,3,4-oxadiazole and piperazine moieties into the quinoline core?
- The 1,3,4-oxadiazole ring is typically synthesized via cyclization reactions. For example, hydrazide intermediates (e.g., ciprofloxacin derivatives) react with carbon disulfide or thiosemicarbazide under POCl₃ catalysis to form oxadiazoles . The piperazine group is introduced via nucleophilic substitution at the C7 position of the quinoline core using pre-functionalized piperazine derivatives (e.g., nitroso- or methyl-piperazine) under reflux conditions in polar aprotic solvents .
Q. How is the structural integrity of the compound confirmed after synthesis?
- FT-IR : Bands at ~1625 cm⁻¹ (C=N stretch) and ~1700 cm⁻¹ (C=O of carboxylic acid) confirm functional groups. Disappearance of NH bands (3188 cm⁻¹) in intermediates indicates successful cyclization .
- NMR : ¹H-NMR resolves piperazine protons (δ 2.5–3.5 ppm) and quinoline aromatic protons (δ 7.0–8.5 ppm). ¹⁹F-NMR identifies fluorine environments (e.g., δ -110 to -120 ppm for C6-F) .
- X-ray crystallography : Single-crystal studies (e.g., triclinic space group P1 with R factor < 0.07) validate bond lengths (e.g., C–C = 1.33–1.54 Å) and dihedral angles .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) separate impurities, particularly unreacted intermediates .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability by monitoring weight loss at elevated temperatures (e.g., decomposition above 200°C) .
Advanced Research Questions
Q. How does the 1,3,4-oxadiazole substituent influence biological activity compared to other heterocycles?
- The oxadiazole’s electron-withdrawing nature enhances membrane permeability and target binding. In SAR studies, oxadiazole-containing derivatives show improved antimicrobial potency (MIC ≤ 2 µg/mL) compared to thiadiazole or triazole analogues, likely due to stronger hydrogen bonding with bacterial DNA gyrase .
Q. What crystallographic parameters explain the compound’s solubility and stability in solid form?
- Crystal packing analysis reveals intermolecular hydrogen bonds between the carboxylic acid group (O–H···O, ~2.8 Å) and piperazine N–H donors. Counterions (e.g., 4-carboxybenzoate) form salt bridges, improving solubility in aqueous buffers .
Q. How do electronic effects of substituents (e.g., 4-fluorophenyl on oxadiazole) modulate spectroscopic properties?
- The 4-fluorophenyl group induces deshielding in ¹⁹F-NMR (δ ~ -115 ppm) and red-shifts UV absorption (λmax ~ 320 nm) due to extended conjugation. DFT calculations correlate these shifts with increased electron delocalization .
Q. What strategies resolve contradictions in biological activity data across structural analogues?
- Microbroth dilution assays under standardized conditions (pH 7.2, 37°C) minimize variability. Discrepancies in MIC values (e.g., Gram-positive vs. Gram-negative bacteria) are attributed to differences in outer membrane permeability, addressed via logP optimization (target range: 1.5–2.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
